N,N'-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})PENTANEDIAMIDE
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Overview
Description
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide is a complex organic compound featuring a pentanediamide backbone with two 4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide typically involves multiple steps:
Formation of 5-methylisoxazole: This can be achieved through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Sulfonylation: The 5-methylisoxazole is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The sulfonylated product is reacted with 4-aminophenylpentanediamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.
Scientific Research Applications
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The isoxazole ring may also play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonyl group.
N-(4-aminophenyl)sulfonamide: Shares the sulfonamide functional group.
5-methylisoxazole: The core structure present in the compound.
Uniqueness
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide is unique due to its combination of a pentanediamide backbone with two sulfonylated isoxazole groups. This unique structure imparts specific chemical and biological properties that are not found in simpler sulfonamides or isoxazoles.
Properties
Molecular Formula |
C25H26N6O8S2 |
---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
N,N//'-bis[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]pentanediamide |
InChI |
InChI=1S/C25H26N6O8S2/c1-16-14-22(28-38-16)30-40(34,35)20-10-6-18(7-11-20)26-24(32)4-3-5-25(33)27-19-8-12-21(13-9-19)41(36,37)31-23-15-17(2)39-29-23/h6-15H,3-5H2,1-2H3,(H,26,32)(H,27,33)(H,28,30)(H,29,31) |
InChI Key |
OGBHOKPCTLWPJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
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